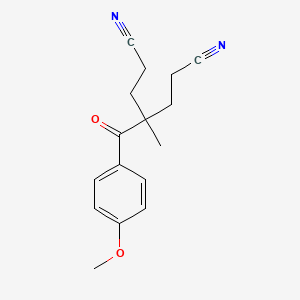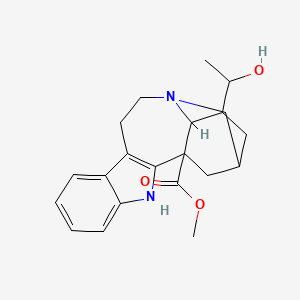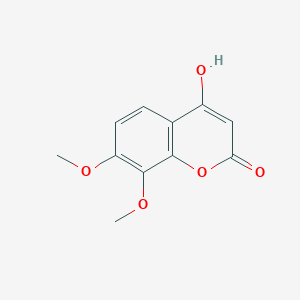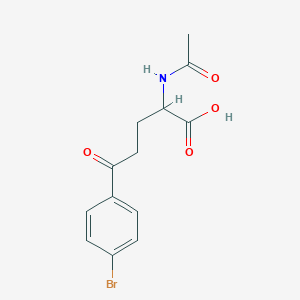
1-Ethyl-2-phenyl-1,3,2-diazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is a heterocyclic compound containing boron, nitrogen, and carbon atoms. It is part of the diazaborolidine family, which is known for its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with ethylenediamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the diazaborolidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-phenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen compounds with different oxidation states.
Substitution: Substitution reactions involve replacing one of the substituents on the diazaborolidine ring with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel to facilitate the process.
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted diazaborolidine derivatives .
Scientific Research Applications
1-Ethyl-2-phenyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Industry: In the materials science field, this compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenyl-1,3,2-diazaborolidine involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as amines and alcohols. This interaction can lead to the formation of stable adducts, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but contains a benzene ring.
1,3,2-Diazaborol-2-yl: Lacks the ethyl and phenyl substituents.
1,3,2-Diazaborolidinyl: Similar structure but with different substituents.
Uniqueness
1-Ethyl-2-phenyl-1,3,2-diazaborolidine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
5898-35-1 |
|---|---|
Molecular Formula |
C10H15BN2 |
Molecular Weight |
174.05 g/mol |
IUPAC Name |
1-ethyl-2-phenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
XBJAATUVFNUHFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCN1CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
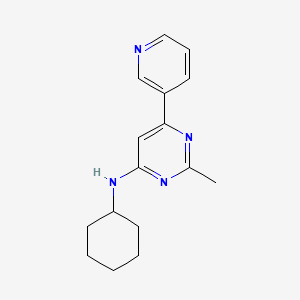



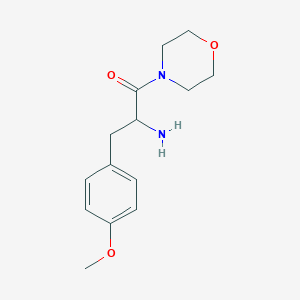

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
